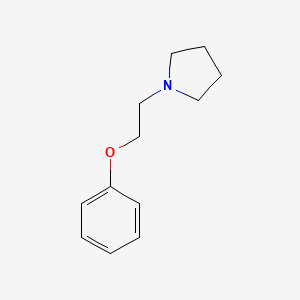

1-(2-Phenoxyethyl)pyrrolidine

Description

Significance of the Pyrrolidine (B122466) Heterocyclic Scaffold in Chemical Biology and Drug Discovery Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle also known as tetrahydropyrrole, is a cornerstone scaffold in medicinal chemistry and drug discovery. frontiersin.orgtandfonline.com Its prevalence is underscored by its presence in a multitude of natural products, alkaloids, and pharmacologically active compounds, including 37 drugs approved by the U.S. Food and Drug Administration (FDA). frontiersin.orgnih.gov The significance of this saturated scaffold is multifaceted, offering distinct advantages in the design of new drug candidates. nih.govresearchgate.net

One of the most critical features of the pyrrolidine ring is its non-planarity and the sp³-hybridization of its carbon atoms. nih.govnih.govresearchgate.net This allows for a greater three-dimensional (3D) exploration of the chemical space, which can lead to improved interactions with biological targets. nih.govbldpharm.com The stereogenicity of the carbon atoms in the pyrrolidine ring is another key aspect, as different stereoisomers and the spatial arrangement of substituents can result in varied biological profiles due to differential binding to enantioselective proteins. nih.govnih.govresearchgate.net

The versatility of the pyrrolidine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. frontiersin.orgtandfonline.com Researchers have successfully incorporated this moiety into therapeutic agents for a wide array of diseases. tandfonline.com This chemical flexibility makes the pyrrolidine ring a privileged structure and a versatile starting point for the development of novel bioactive compounds. frontiersin.orgtandfonline.com

Table 1: Reported Biological Activities of Pyrrolidine Derivatives

| Biological Activity | Research Context |

| Anticancer | Pyrrolidine derivatives have been designed as antagonists for chemokine receptor CXCR4, which is involved in cancer metastasis. frontiersin.org They are also known to inhibit enzymes like matrix metalloproteinases (MMPs) involved in cancer progression. tandfonline.com |

| Antimicrobial | Derivatives have shown activity against various bacterial strains, including S. aureus, E. coli, and P. aeruginosa, sometimes by inhibiting enzymes like DNA gyrase. frontiersin.orgnih.gov |

| Antiviral | The pyrrolidine scaffold is present in molecules investigated for antiviral properties, including against HIV. frontiersin.orgtandfonline.com |

| Anti-inflammatory | Pyrrolidine-based compounds have been explored for their potential to treat inflammatory conditions. frontiersin.orgtandfonline.com |

| Anticonvulsant | The scaffold is a component of molecules designed to have anticonvulsant effects. frontiersin.orgtandfonline.com |

| Cholinesterase Inhibition | Certain pyrrolidine derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. frontiersin.orgnih.gov |

Overview of Phenoxyethylpyrrolidine Scaffolds in Academic Medicinal Chemistry Investigations

The phenoxyethylpyrrolidine scaffold, which combines the pyrrolidine ring with a phenoxyethyl group, serves as a key structural element in a variety of compounds synthesized for medicinal chemistry research. ontosight.aiontosight.aiacs.org While not always the primary pharmacophore, its presence can significantly influence the physicochemical properties and biological activity of the resulting molecules. paom.pl Academic investigations have incorporated this scaffold into larger, more complex structures to explore their potential as therapeutic agents.

Table 2: Examples of Investigated Phenoxyethylpyrrolidine Derivatives

| Compound Name/Identifier | Research Context |

| 1-(2-(p-(6-methoxy-2-phenyl-3-indenyl)phenoxy)ethyl)pyrrolidine hydrochloride | Investigated as a potential lead compound or intermediate in the synthesis of drugs. Its complex structure suggests it may be of interest for biological studies, potentially related to neurotransmitter function. ontosight.ai |

| [1-(2-phenoxyethyl)-3-indolyl]-(1-pyrrolidinyl)methanethione (CHEMBL1407203) | Identified as a compound of interest in life sciences. Its structure, combining indole (B1671886) and pyrrolidine moieties, suggests potential for medicinal chemistry applications, such as in anti-inflammatory or neurological research. ontosight.ai |

| 1-(2-phenoxy-ethyl)-pyrrolidine moiety in thiophene (B33073) sulfonamides | In a study of synthesized sulfonamide derivatives, this moiety was noted to have a negative effect on the overall in silico drug score due to a medium risk for reproductive effects. paom.pl |

| 1-(2-(p-(6,7-dihydro-2-phenyl-5H-indeno[5,6-b]furan-3-yl)phenoxy)ethyl)pyrrolidine hydrochloride | A complex derivative whose structure suggests a range of potential biological activities, including neuroactive, anti-inflammatory, and anticancer properties, warranting further research. ontosight.ai |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenoxyethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-6-12(7-3-1)14-11-10-13-8-4-5-9-13/h1-3,6-7H,4-5,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBDAOOBWSNSQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501307212 | |

| Record name | 1-(2-Phenoxyethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74-54-4 | |

| Record name | 1-(2-Phenoxyethyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Phenoxyethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 2 Phenoxyethyl Pyrrolidine and Its Analogs

Strategic Approaches to the Pyrrolidine (B122466) Ring System Construction

The construction of the pyrrolidine ring is a cornerstone of synthesizing 1-(2-phenoxyethyl)pyrrolidine and its derivatives. A variety of strategic approaches have been developed, ranging from classical cyclization reactions to more modern catalytic methods.

One of the most powerful and widely employed methods for constructing the pyrrolidine skeleton is the [3+2] cycloaddition reaction involving azomethine ylides. osaka-u.ac.jpresearchgate.net This approach allows for the direct formation of the five-membered ring with a high degree of regio- and stereocontrol. nih.gov Azomethine ylides, which can be generated from various precursors such as the ring-opening of aziridines or the condensation of α-amino acids with aldehydes, react with a wide range of dipolarophiles (e.g., alkenes and alkynes) to afford polysubstituted pyrrolidines. nih.govosaka-u.ac.jp

Intramolecular cyclization strategies offer another versatile route to the pyrrolidine core. osaka-u.ac.jp These methods often involve the cyclization of acyclic precursors containing a nitrogen nucleophile and a suitable electrophilic center. Examples include the intramolecular amination of unsaturated carbon-carbon bonds and the insertion of nitrene species into C-H bonds. osaka-u.ac.jp

A more recent and innovative approach involves the ring contraction of pyridines . osaka-u.ac.jpresearchgate.net This strategy utilizes abundant and inexpensive pyridine (B92270) starting materials to generate highly functionalized pyrrolidine derivatives. For instance, a photo-promoted ring contraction of pyridines with silylborane has been reported to yield pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can be further elaborated. osaka-u.ac.jpresearchgate.net

| Method | Description | Key Features | Reference |

| [3+2] Cycloaddition | Reaction of an azomethine ylide with a dipolarophile (e.g., alkene). | High regio- and stereoselectivity; convergent. | nih.govosaka-u.ac.jpresearchgate.net |

| Intramolecular Cyclization | Cyclization of an acyclic precursor containing a nitrogen nucleophile and an electrophile. | Access to diverse substitution patterns. | osaka-u.ac.jp |

| Ring Contraction | Skeletal rearrangement of a larger ring (e.g., pyridine) to a pyrrolidine. | Utilizes readily available starting materials. | osaka-u.ac.jpresearchgate.net |

Alkylation and Arylation Methods for N-Substitution in Phenoxyethylpyrrolidine Synthesis

The introduction of the 2-phenoxyethyl group onto the pyrrolidine nitrogen is a key step in the synthesis of the target compound. This is typically achieved through N-alkylation or N-arylation reactions.

N-Alkylation is a fundamental transformation in organic synthesis. In the context of this compound, this would involve the reaction of pyrrolidine with a suitable 2-phenoxyethyl electrophile, such as 2-phenoxyethyl bromide or tosylate. This reaction proceeds via a standard SN2 mechanism.

More advanced methods focus on the direct C-H arylation of the pyrrolidine ring, which can be followed by functional group manipulations to install the desired N-substituent. For instance, palladium-catalyzed C(sp³)–H arylation has been demonstrated for pyrrolidine derivatives. acs.org While this method primarily targets C-H bonds on the ring, subsequent synthetic steps could be envisioned to introduce the phenoxyethyl group at the nitrogen atom.

A direct and efficient method for the α-arylation of pyrrolidines has been developed using a one-pot procedure. rsc.org This redox-neutral process utilizes a quinone monoacetal as an oxidizing agent and allows for the introduction of an aryl group at the α-position of the pyrrolidine ring. rsc.org While this method focuses on C-arylation, it highlights the advances in functionalizing the pyrrolidine scaffold.

Enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine has also been reported. organic-chemistry.org This method relies on the enantioselective deprotonation of N-Boc-pyrrolidine, followed by transmetalation and Negishi coupling with aryl bromides, to produce 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. organic-chemistry.org

| Method | Reagents | Key Features | Reference |

| N-Alkylation | Pyrrolidine, 2-phenoxyethyl halide/tosylate | Classical SN2 reaction | N/A |

| Palladium-Catalyzed C(sp³)–H Arylation | Pyrrolidine derivative, aryl halide, Pd catalyst | Direct functionalization of C-H bonds | acs.org |

| Redox-Neutral α-Arylation | Pyrrolidine, quinone monoacetal, aryl nucleophile | One-pot, direct C-H functionalization | rsc.org |

| Enantioselective α-Arylation | N-Boc-pyrrolidine, aryl bromide, Pd catalyst, chiral ligand | High enantioselectivity | organic-chemistry.org |

Ether Linkage Formation: Applications of Williamson Synthesis and Mitsunobu Reactions

The formation of the ether linkage between the phenyl ring and the ethyl side chain is a critical transformation. Two classical and highly effective methods for this purpose are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis is a robust and versatile method for preparing ethers. masterorganicchemistry.comwikipedia.org It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.orglibretexts.org In the context of synthesizing the phenoxyethyl moiety, this would typically involve the reaction of sodium phenoxide with a 2-haloethanol derivative. The reaction is generally efficient for primary alkyl halides, while secondary and tertiary halides may lead to elimination byproducts. masterorganicchemistry.comwikipedia.org

The Mitsunobu reaction provides an alternative and often milder method for ether formation. wikipedia.orgorganic-chemistry.org This reaction allows for the conversion of a primary or secondary alcohol into an ether using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgalfa-chemistry.com A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol stereocenter, making it a powerful tool in stereoselective synthesis. organic-chemistry.org For the synthesis of the phenoxyethyl group, this would involve the reaction of a phenol (B47542) with a 2-hydroxyethylpyrrolidine derivative under Mitsunobu conditions.

| Reaction | Reactants | Reagents | Mechanism | Key Features | Reference |

| Williamson Ether Synthesis | Phenoxide, 2-haloethanol derivative | Base (to form phenoxide) | SN2 | Versatile, good for primary halides | masterorganicchemistry.comwikipedia.orglibretexts.org |

| Mitsunobu Reaction | Phenol, 2-hydroxyethylpyrrolidine derivative | PPh₃, DEAD or DIAD | Nucleophilic substitution | Mild conditions, inversion of configuration | wikipedia.orgorganic-chemistry.orgalfa-chemistry.com |

Stereoselective Synthesis Approaches for Pyrrolidine Derivatives

The control of stereochemistry is paramount in the synthesis of biologically active molecules. For pyrrolidine derivatives, which can possess multiple stereocenters, the development of stereoselective synthetic methods is crucial.

One major strategy involves the use of chiral precursors , such as proline and 4-hydroxyproline, which provide a pre-existing stereocenter that can direct the stereochemical outcome of subsequent reactions. mdpi.comnih.gov These readily available chiral building blocks can be elaborated into a wide range of enantiomerically pure pyrrolidine derivatives. mdpi.comnih.gov

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. For example, a gold-catalyzed tandem alkyne hydroamination/iminium ion formation/allylation reaction has been developed for the stereoselective synthesis of pyrrolidine derivatives bearing a tetrasubstituted carbon stereocenter. acs.org Similarly, palladium-catalyzed enantio- and diastereoselective synthesis of pyrrolidines has been achieved through an intramolecular nucleopalladation followed by intermolecular trapping with a second nucleophile. nih.gov

Diastereoselective reduction of substituted pyrroles offers another route to stereochemically defined pyrrolidines. acs.orgnih.gov Heterogeneous catalytic hydrogenation of highly substituted pyrroles can lead to the formation of functionalized pyrrolidines with up to four new stereocenters with excellent diastereoselectivity. acs.orgnih.govresearchgate.net

| Approach | Description | Example | Reference |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials. | Synthesis from proline or 4-hydroxyproline. | mdpi.comnih.gov |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. | Gold-catalyzed tandem reactions; Palladium-catalyzed alkene difunctionalization. | acs.orgnih.gov |

| Diastereoselective Reduction | Stereoselective reduction of a prochiral substrate. | Catalytic hydrogenation of substituted pyrroles. | acs.orgnih.govresearchgate.net |

Multi-Step Organic Synthesis Methodologies for Complex Phenoxyethylpyrrolidine Analogs

The synthesis of complex analogs of this compound often requires a multi-step approach, where several reactions are performed in a specific sequence to build up the target molecule. vapourtec.comlibretexts.org This strategy allows for the introduction of various functional groups and stereocenters in a controlled manner. vapourtec.com

A typical multi-step synthesis might begin with the construction of a functionalized pyrrolidine core, followed by the introduction of the substituted phenoxyethyl side chain. The choice of synthetic route will depend on the specific substitution patterns and stereochemistry desired in the final analog. For example, the synthesis of a complex analog could involve the initial stereoselective synthesis of a substituted pyrrolidine, followed by N-alkylation with a pre-synthesized, functionalized phenoxyethyl moiety.

The development of one-flow multi-step synthesis has become an important area of research, aiming to improve the efficiency and sustainability of chemical manufacturing. rsc.org This approach involves integrating multiple reaction steps into a continuous flow system, which can offer advantages in terms of reaction control, safety, and scalability.

| Strategy | Description | Key Considerations | Reference |

| Linear Synthesis | Reactions are performed sequentially to build the molecule. | Protection/deprotection of functional groups; purification at each step. | libretexts.org |

| Convergent Synthesis | Different fragments of the molecule are synthesized separately and then combined. | Efficient for complex targets. | N/A |

| One-Flow Multi-Step Synthesis | Multiple reaction steps are integrated into a continuous flow system. | Optimization of reaction conditions for each step within the flow system. | rsc.org |

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for constructing complex molecules. Several catalytic approaches are applicable to the synthesis of this compound and its derivatives.

Palladium-catalyzed reactions are particularly versatile for C-C and C-N bond formation. As mentioned earlier, palladium catalysts have been used for the C-H arylation of pyrrolidines and for the synthesis of N-aryl-2-allyl pyrrolidines via carboamination reactions. acs.orgnih.gov These methods could be adapted for the synthesis of phenoxyethylpyrrolidine analogs.

Copper-catalyzed reactions have also been employed for the synthesis of pyrrolidine derivatives. For instance, a copper-promoted intramolecular aminooxygenation of alkenes provides a diastereoselective route to disubstituted pyrrolidines. nih.gov

Iridium-catalyzed reactions have been developed for the reductive generation of azomethine ylides from tertiary amides and lactams, which can then undergo [3+2] cycloaddition reactions to form functionalized pyrrolidines. chemrxiv.org This method provides access to a broad range of structurally complex pyrrolidine architectures under mild conditions. chemrxiv.org

| Catalyst Type | Reaction | Application in Pyrrolidine Synthesis | Reference |

| Palladium | C-H Arylation, Carboamination | Functionalization of the pyrrolidine ring, N-arylation. | acs.orgnih.gov |

| Copper | Intramolecular Aminooxygenation | Diastereoselective synthesis of disubstituted pyrrolidines. | nih.gov |

| Iridium | Reductive Azomethine Ylide Generation | [3+2] cycloaddition for pyrrolidine ring construction. | chemrxiv.org |

Synthesis of Substituted Phenoxyethyl Moieties for Analog Development

The development of analogs of this compound often involves the synthesis of various substituted phenoxyethyl moieties. This allows for the exploration of structure-activity relationships by modifying the electronic and steric properties of the aromatic ring.

The synthesis of substituted phenoxyethyl groups can be readily achieved using the Williamson ether synthesis . A range of substituted phenols can be reacted with a 2-haloethanol or a protected 2-haloethanol to introduce the desired substituents on the phenyl ring.

Alternatively, nucleophilic aromatic substitution (SNAr) can be employed if the phenyl ring is activated with electron-withdrawing groups. In this case, a suitably substituted aryl fluoride (B91410) or chloride could react with the alkoxide of 2-pyrrolidinoethanol.

The synthesis of more complex substituted phenoxy moieties may require multi-step sequences, potentially involving electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on a precursor phenol or anisole (B1667542), followed by ether formation.

| Method | Reactants | Key Features |

| Williamson Ether Synthesis | Substituted phenol, 2-haloethanol derivative | Versatile and widely applicable. |

| Nucleophilic Aromatic Substitution (SNAr) | Activated aryl halide, 2-pyrrolidinoethanol | Requires electron-withdrawing groups on the aryl ring. |

| Multi-Step Synthesis via Electrophilic Aromatic Substitution | Phenol or anisole derivative, electrophilic reagent | Allows for the introduction of a wide variety of substituents. |

Derivatization from Precursor Molecules in Chemical Synthesis

The synthesis of this compound and its analogs often involves the strategic modification of readily available precursor molecules. These precursors typically contain either the pyrrolidine ring or the phenoxyethyl moiety, which are then coupled through various chemical transformations. Advanced synthetic methodologies focus on achieving high yields, purity, and, where applicable, stereochemical control. Two prominent strategies for the derivatization of precursor molecules are the Williamson ether synthesis and the Mitsunobu reaction.

A common and direct precursor for introducing the pyrrolidine moiety is 1-(2-hydroxyethyl)pyrrolidine, also known as 2-pyrrolidinoethanol. This precursor can be synthesized by reacting pyrrolidine with 2-bromoethanol (B42945) in a suitable solvent like tetrahydrofuran (B95107) (THF), often heated under reflux for an extended period. Another key precursor is 1-(2-chloroethyl)pyrrolidine (B1346828), which can be prepared from 1-(2-hydroxyethyl)pyrrolidine by reaction with a chlorinating agent such as thionyl chloride. The hydrochloride salt of this compound is often used for its stability.

The Williamson ether synthesis is a fundamental and widely used method for forming ethers. This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide or other substrate with a good leaving group. In the context of synthesizing this compound, this typically involves the reaction of sodium phenoxide with 1-(2-chloroethyl)pyrrolidine. The sodium phenoxide is generated by treating phenol with a strong base like sodium hydroxide (B78521) or sodium hydride. The subsequent nucleophilic attack of the phenoxide on the electrophilic carbon of 1-(2-chloroethyl)pyrrolidine displaces the chloride leaving group, forming the desired ether linkage. The choice of an aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can facilitate this SN2 reaction.

Another powerful method for synthesizing ethers from an alcohol precursor is the Mitsunobu reaction. This reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups, including ethers, with a characteristic inversion of stereochemistry at the alcohol carbon. For the synthesis of this compound, this would involve the reaction of 1-(2-hydroxyethyl)pyrrolidine with phenol in the presence of a phosphine (B1218219), typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds by the activation of the alcohol by the phosphine and azodicarboxylate to form a good leaving group, which is then displaced by the phenoxide nucleophile in an SN2 fashion. This method is particularly advantageous when dealing with sensitive substrates due to its mild reaction conditions.

The following tables summarize the key reactants and general conditions for these synthetic derivatizations.

Table 1: Williamson Ether Synthesis of this compound

| Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) | Base | Solvent (Typical) | General Conditions |

| Phenol | 1-(2-Chloroethyl)pyrrolidine | Sodium Hydride (NaH) or Sodium Hydroxide (NaOH) | Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Anhydrous, elevated temperature |

Table 2: Mitsunobu Reaction for the Synthesis of this compound

| Reactant 1 (Alcohol) | Reactant 2 (Nucleophile) | Reagent 1 | Reagent 2 | Solvent (Typical) | General Conditions |

| 1-(2-Hydroxyethyl)pyrrolidine | Phenol | Triphenylphosphine (PPh3) | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Tetrahydrofuran (THF) | Anhydrous, typically at or below room temperature |

These methodologies provide versatile and efficient routes to this compound and its analogs by leveraging common and accessible precursor molecules. The choice of method may depend on factors such as the availability of starting materials, desired scale of the reaction, and the presence of other functional groups in the case of more complex analogs.

Rigorous Spectroscopic and Analytical Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR (Proton NMR) would be used to determine the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-(2-Phenoxyethyl)pyrrolidine, one would expect to observe distinct signals for the protons on the phenoxy group, the ethyl chain, and the pyrrolidine (B122466) ring. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and integration values for each signal would provide a complete picture of the proton framework.

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Illustrative)

| Technique | Expected Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | 6.8 - 7.3 | Aromatic protons (phenoxy group) |

| 4.0 - 4.2 | -O-CH₂- | |

| 2.8 - 3.0 | -CH₂-N- | |

| 2.5 - 2.7 | Pyrrolidine ring protons (α to N) | |

| 1.7 - 1.9 | Pyrrolidine ring protons (β to N) | |

| ¹³C NMR | 158 - 160 | C-O (aromatic) |

| 114 - 130 | Aromatic carbons | |

| 65 - 70 | -O-CH₂- | |

| 54 - 58 | -CH₂-N- | |

| 53 - 56 | Pyrrolidine ring carbons (α to N) | |

| 23 - 25 | Pyrrolidine ring carbons (β to N) |

Note: This table is illustrative and based on typical chemical shift ranges for similar functional groups. Actual experimental values are required for definitive assignment.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (LCMS, ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound.

LCMS (Liquid Chromatography-Mass Spectrometry) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to determine the molecular weight of this compound and to analyze its purity.

ESI-MS (Electrospray Ionization Mass Spectrometry) is a soft ionization technique that is well-suited for analyzing polar molecules. For this compound, ESI-MS would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 192.1388.

HRMS (High-Resolution Mass Spectrometry) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. For C12H17NO, the expected exact mass is 191.131014. spectrabase.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragments would be expected from the cleavage of the ether linkage and the pyrrolidine ring.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Ion Mode | Expected m/z | Assignment |

|---|---|---|---|

| ESI-MS | Positive | ~192.1388 | [M+H]⁺ |

| HRMS | Positive | 192.1383 | [M+H]⁺ (Calculated for C₁₂H₁₈NO⁺) |

Note: Fragmentation patterns would provide further structural confirmation but require experimental data.

Chromatographic Purity Assessment and Separation Methodologies (HPLC, UPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities.

HPLC (High-Performance Liquid Chromatography) and UPLC (Ultra-Performance Liquid Chromatography) are high-resolution separation techniques. A suitable method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol). The purity of this compound would be determined by the percentage of the total peak area corresponding to the main compound. The retention time (RT) is a characteristic property of the compound under specific chromatographic conditions.

TLC (Thin-Layer Chromatography) is a simple and rapid technique for monitoring the progress of a reaction and for preliminary purity assessment. A spot of the compound on a TLC plate would be eluted with an appropriate solvent system, and its retention factor (Rf) value would be determined.

Table 3: Illustrative Chromatographic Data for this compound

| Technique | Stationary Phase | Mobile Phase | Parameter | Illustrative Value |

|---|---|---|---|---|

| HPLC | C18 | Acetonitrile/Water | Retention Time (RT) | (Value dependent on exact conditions) |

| Purity | >95% (typical for research chemicals) |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. This comparison is used to confirm the empirical formula and assess the purity of the sample.

Table 4: Elemental Analysis Data for this compound (C12H17NO)

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 75.35 | (Requires experimental data) |

| Hydrogen (H) | 8.96 | (Requires experimental data) |

| Nitrogen (N) | 7.32 | (Requires experimental data) |

Chemical Transformations and Reactivity Studies of 1 2 Phenoxyethyl Pyrrolidine Derivatives

Functional Group Interconversions within the Pyrrolidine (B122466) and Phenoxyethyl Moieties

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. imperial.ac.uk For derivatives of 1-(2-phenoxyethyl)pyrrolidine, these transformations can be strategically employed on either the pyrrolidine ring or the phenoxyethyl side chain to generate analogues with modified properties.

Research into polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which are derivatives of the core pyrrolidine structure, has shown that these compounds can be functionalized by introducing acyl or aroyl groups at the 4-position. beilstein-journals.orgnih.gov Furthermore, these derivatives can react with nucleophiles, such as amines, at the 3-position. nih.gov The synthesis of various pyrrolidine-containing drugs often begins with precursors like 4-hydroxyproline, showcasing key interconversions. For example, the synthesis of prolinol, a vital building block, is achieved through the reduction of the carboxylic acid group of proline using reducing agents like LiAlH₄. nih.gov This alcohol can then be further transformed, for instance, by oxidation with reagents like Dess–Martin periodinane to yield an aldehyde, which can participate in subsequent condensation reactions. nih.gov

The phenoxyethyl moiety also offers sites for functional group manipulation. While the ether linkage is generally stable, cleavage can be induced under harsh conditions using reagents like strong acids (e.g., HBr). More commonly, modifications are made to substituents on the phenyl ring or the ethyl linker in specifically designed derivatives.

Below is a table summarizing potential functional group interconversions applicable to derivatives of this compound, based on established chemical principles.

| Starting Functional Group (on derivative) | Reagent/Condition | Product Functional Group | Moiety |

| Carboxylic Acid (on pyrrolidine ring) | LiAlH₄ or similar hydrides | Primary Alcohol | Pyrrolidine |

| Primary/Secondary Alcohol (on either moiety) | Dess–Martin periodinane, PCC, or Swern Oxidation | Aldehyde/Ketone | Pyrrolidine/Phenoxyethyl |

| Ester (on pyrrolidine ring) | Alkaline Hydrolysis (e.g., NaOH, H₂O) | Carboxylic Acid | Pyrrolidine |

| Ketone (on pyrrolidine ring) | NaBH₄, LiAlH₄ | Secondary Alcohol | Pyrrolidine |

| Alkene (in a side chain) | H₂, Pd/C | Alkane | Pyrrolidine/Phenoxyethyl |

Reactions Involving the Pyrrolidine Nitrogen Atom

The tertiary nitrogen atom in the this compound structure is a key center of reactivity, functioning as both a Lewis base and a nucleophile. Its lone pair of electrons can readily participate in a variety of chemical reactions.

N-Alkylation and Quaternization: The nitrogen can attack alkyl halides or other electrophilic carbon sources to form quaternary ammonium salts. This reaction converts the neutral tertiary amine into a positively charged species, significantly altering its physical and biological properties.

N-Oxide Formation: Treatment with oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can oxidize the tertiary amine to its corresponding N-oxide. This transformation introduces a polar N-O bond and can modify the molecule's steric and electronic profile.

Domino Reactions and Cyclizations: In more complex systems, the pyrrolidine nitrogen can act as an intramolecular nucleophile or participate in catalytic cycles. For instance, studies on 2-aryl-pyrrolidines have shown their ability to react with alkynes in a domino process involving oxidative dehydrogenation and cyclization, where the pyrrolidine nitrogen attacks the alkyne. nih.gov This highlights the potential for the nitrogen atom to be a key player in constructing more complex heterocyclic systems.

Amidation Reactions: In the synthesis of various pyrrolidine-containing pharmaceuticals, the nitrogen atom of a precursor (like (S)-(1-ethylpyrrolidin-2-yl)methanamine) acts as a nucleophile, reacting with an activated carboxylic acid (such as an acid chloride) to form an amide bond. nih.gov This is a fundamental reaction for building larger molecular frameworks around the pyrrolidine core.

The table below details common reactions involving the pyrrolidine nitrogen.

| Reaction Type | Reagent(s) | Product |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |

| N-Oxide Formation | H₂O₂ or m-CPBA | N-Oxide |

| Amide Formation | Acyl Chloride or Carboxylic Acid with coupling agent | N-Acylpyrrolidine derivative |

| Reaction with Alkynes | Alkyne, Catalytic System (e.g., Ru/Cu) | Complex cyclized products |

Electrophilic and Nucleophilic Reactions on Aromatic Substituents

The phenoxy group's aromatic ring is susceptible to substitution reactions, with the specific type—electrophilic or nucleophilic—depending on the presence and nature of other substituents on the ring. chemistrysteps.com

Electrophilic Aromatic Substitution (EAS): In the absence of strong deactivating groups, the phenoxy moiety behaves as an activated system for electrophilic aromatic substitution. The oxygen atom is an ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Typical EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group, primarily at the ortho and para positions.

Halogenation: Using Br₂ with a Lewis acid catalyst to introduce a bromine atom.

Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups, although the ether oxygen can sometimes interfere with the Lewis acid catalyst.

Nucleophilic Aromatic Substitution (SNAr): For an SNAr reaction to occur, the aromatic ring must be rendered electron-deficient. masterorganicchemistry.com This is achieved by the presence of potent electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to a suitable leaving group (e.g., a halide). chemistrysteps.commasterorganicchemistry.com In such derivatives of this compound, a nucleophile can attack the carbon atom bearing the leaving group, proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.com Computational and kinetic studies on the reaction of pyrrolidine with substituted thiophenes (an analogous heterocyclic system) confirm that the reaction proceeds via a stepwise addition-elimination mechanism, with the activation energy being significantly influenced by the nature of the EWGs on the ring. researchgate.netnih.govnih.gov

| Reaction Type | Conditions | Substituent Position | Key Requirement |

| Electrophilic Aromatic Substitution (EAS) | Electrophile (e.g., NO₂⁺, Br⁺) | Ortho, Para | Activating group (phenoxy is one) |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., RO⁻, R₂NH) | Position of Leaving Group | Strong EWG (e.g., -NO₂) ortho/para to leaving group |

Exploration of Cycloaddition Reactions in Pyrrolidine Synthesis

Cycloaddition reactions are powerful tools for the stereocontrolled synthesis of cyclic compounds, including the pyrrolidine ring itself. ingentaconnect.com The most prominent method for constructing the pyrrolidine scaffold is the [3+2] cycloaddition reaction involving azomethine ylides. mdpi.comnih.gov

Azomethine ylides are three-atom components that react with various unsaturated 2π-electron partners (dipolarophiles), such as alkenes or alkynes, to form five-membered heterocyclic rings. nih.gov This reaction is highly regio- and stereoselective, allowing for the construction of complex and densely substituted pyrrolidines. nih.govnih.gov The ylides can be generated in situ from various precursors, including the condensation of α-amino acids (like sarcosine or proline) with aldehydes or ketones, or via the decarboxylation of N-alkyl glycine derivatives. mdpi.com

The development of catalytic, asymmetric versions of this reaction has been a significant area of research.

Organocatalysis: Chiral organocatalysts, such as prolines and thioureas, have been successfully employed to promote the cycloaddition, providing access to chiral pyrrolidines with high enantioselectivity. ingentaconnect.com

Metal Catalysis: Lewis acids and transition metal complexes (e.g., Ag, Cu, Ir) can catalyze the formation of the azomethine ylide and control the stereochemical outcome of the subsequent cycloaddition. nih.govacs.org For example, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides has been shown to be a general method for synthesizing functionalized pyrrolidines. nih.gov

These cycloaddition strategies provide a convergent and efficient route to the core pyrrolidine structure found in this compound and its derivatives. nih.gov

| Cycloaddition Approach | Key Components | Catalyst/Conditions | Outcome |

| Intermolecular [3+2] Cycloaddition | Azomethine Ylide + Alkene/Alkyne | Thermal, Metal Catalyst (Ag, Cu), or Organocatalyst | Substituted Pyrrolidine |

| Decarboxylative [3+2] Cycloaddition | α-Amino Acid + Aldehyde + Alkene | Heat | Substituted Pyrrolidine |

| Reductive [3+2] Cycloaddition | Tertiary Amide + Alkene | Iridium Catalyst (e.g., Vaska's complex) + Silane | Highly functionalized Pyrrolidine |

| Intramolecular [3+2] Cycloaddition | Molecule containing both ylide precursor and dipolarophile | Heat or Catalyst | Fused or bridged polycyclic pyrrolidine systems |

Investigation of Biological Activities and Molecular Mechanisms

Broad Spectrum Biological Activities of Pyrrolidine (B122466) Derivatives in Pre-clinical Research

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a core structural motif in a vast array of natural products and synthetic compounds. unipa.itdrugs.com This scaffold's prevalence in pharmacologically active agents has made it a subject of intense investigation in medicinal chemistry. Pre-clinical research has unveiled a wide range of biological activities associated with pyrrolidine derivatives, highlighting their potential as versatile templates for drug discovery. drugs.com These activities span anti-inflammatory, antimicrobial, anticancer, neuroprotective, and anticonvulsant effects, among others. nih.gov The non-planar, three-dimensional structure of the pyrrolidine ring allows for precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. unipa.it Ongoing research continues to explore the diverse therapeutic applications of this important class of compounds.

Pyrrolidine derivatives have been the subject of numerous studies to evaluate their potential as anti-inflammatory agents in various pre-clinical models. Research has shown that certain synthetic pyrrolidine derivatives exhibit significant analgesic and anti-inflammatory effects. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. nih.gov

In one study, novel pyrrolidine derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity. nih.gov Among the tested compounds, derivative A-1 demonstrated the highest anti-inflammatory effect. nih.gov Computational docking studies suggested that these compounds interact with both COX-1 and COX-2 enzymes, which may underpin their observed biological activity. nih.gov Another investigation into a synthesized pyrrolidine-based compound, MAK01, revealed inhibitory activity against both COX-1 and COX-2 enzymes, with a greater inhibitory effect on COX-2, suggesting potential for selective anti-inflammatory action. mdpi.com The compound also showed significant inhibition of the 5-lipoxygenase (5-LOX) enzyme, another important target in inflammatory processes. mdpi.com Furthermore, some pyrrolizine derivatives, which contain a fused pyrrolidine ring system, have also shown anti-inflammatory properties. nih.gov

| Derivative Class/Compound | Model/Target | Key Research Findings |

|---|---|---|

| N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide Derivatives (e.g., A-1) | In vivo animal models; COX-1/COX-2 enzymes | Exhibited significant anti-inflammatory and analgesic effects; computational studies suggest interaction with COX enzymes. nih.gov |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | In vitro enzyme assays (COX-1, COX-2, 5-LOX) | Demonstrated inhibitory activity against COX-1, COX-2 (with greater effect on COX-2), and 5-LOX enzymes, indicating potential anti-inflammatory properties. mdpi.com |

| Piperlotine Derivatives (contain piperidine (B6355638), related to pyrrolidine structures) | In vivo acute inflammation models (Carrageenan and TPA) | A trifluoromethyl derivative showed potent anti-inflammatory activity, comparable to or higher than indomethacin. scielo.org.mx |

The pyrrolidine scaffold is a key component in compounds investigated for their activity against a wide range of pathogenic microorganisms. Research has demonstrated that various pyrrolidine derivatives possess antibacterial and antifungal properties. nih.govijcps.org For instance, certain thiazole-based pyrrolidine derivatives have been synthesized and evaluated as potential antibacterial agents, with some compounds showing selective inhibition of Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. mdpi.com Similarly, pyrrolidine bis-cyclic guanidines have been identified from large chemical libraries as having potent bactericidal activity against drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). ucsd.edu

Studies on pyrrolidine-2-one derivatives have also shown antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella sp. rdd.edu.iq In the context of oral pathogens, substituted 2,3-pyrrolidinedione analogues have been investigated, with the most promising compound showing significant antimicrobial activity against Streptococcus mutans and the fungus Candida albicans. mdpi.com

Beyond antibacterial and antifungal action, there is emerging research into the antiviral properties of related compounds. Peptoids, which are mimics of antimicrobial peptides (AMPs), have demonstrated potent in vitro antiviral activity against enveloped viruses such as Herpes Simplex Virus-1 (HSV-1) and SARS-CoV-2. nih.govnih.gov The mechanism is believed to involve direct disruption of the viral envelope, rendering the viral particles non-infective. nih.govnih.gov

| Derivative Class/Compound | Target Pathogen(s) | Key Research Findings |

|---|---|---|

| Thiazole-based Pyrrolidine Derivatives | Gram-positive and Gram-negative bacteria | A 4-F-phenyl derivative showed selective inhibition of Gram-positive bacteria with minimal toxicity. mdpi.com |

| Pyrrolidine bis-cyclic Guanidines | MRSA, VRE, E. coli, P. aeruginosa | Multiple compounds demonstrated bactericidal activity at low concentrations (≤2.5 μg/mL) against MRSA and VRE. ucsd.edu |

| 2,3-Pyrrolidinedione Analogues | Streptococcus mutans, Candida albicans | Showed significant antimicrobial and antifungal activity, comparable to the oral healthcare standard chlorhexidine. mdpi.com |

| Pyrrolidine-2,5-dione Derivatives | Various bacteria and fungi | Displayed moderate to low antimicrobial activities against selected bacterial and fungal species. nih.gov |

| Antimicrobial Peptoids (AMP mimics) | Herpes Simplex Virus-1 (HSV-1), SARS-CoV-2 | Exhibited potent antiviral activity by directly disrupting the viral envelope, rendering viruses non-infective. nih.govnih.gov |

The pyrrolidine nucleus is a prominent feature in many compounds investigated for their anticancer potential. researchgate.netmdpi.com Pre-clinical studies have demonstrated the cytotoxic effects of various pyrrolidine derivatives against a range of human cancer cell lines.

For example, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity against human A549 lung epithelial cells. mdpi.com Within this series, the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings was found to significantly enhance anticancer activity. mdpi.com Another study focused on novel 2-(het)arylpyrrolidine-1-carboxamides, which were tested for their in vitro and in vivo anti-cancer activities. mdpi.com Compounds containing a benzofuroxan (B160326) fragment were found to be the most active, with some showing in vitro activity against M-Hela tumor cell lines that was twice that of the reference drug tamoxifen, while displaying lower cytotoxicity towards normal cells. mdpi.com

Spirooxindole pyrrolidine analogs have also been designed and synthesized as anticancer agents. In one study, several synthesized compounds showed greater potency against the human lung (A549) cancer cell line. nih.gov Notably, compounds 5e and 5f, which were effective against A549 cells, appeared to be non-cytotoxic against a non-cancerous mouse embryonic fibroblast cell line. nih.gov These potent compounds were also shown to induce apoptosis, thereby decreasing cancer cell proliferation. nih.gov Research into other pyrrolidine derivatives has demonstrated antiproliferative activity in colon cancer cells as well. researchgate.net

| Derivative Class/Compound | Cancer Cell Line(s) | Key Research Findings |

|---|---|---|

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | Human A549 lung epithelial cells | Incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings enhanced anticancer activity, reducing cell viability significantly. mdpi.com |

| 2-(het)arylpyrrolidine-1-carboxamides | M-Hela (cervical cancer), in vivo tumor models | Benzofuroxan-containing derivatives showed potent in vitro activity, and in vivo studies demonstrated increased life span in animal models. mdpi.com |

| Spirooxindole Pyrrolidine Analogs (e.g., 5e, 5f) | A549 (lung cancer) | Exhibited potent cytotoxicity against A549 cells while being non-cytotoxic to non-cancerous cells; induced apoptosis. nih.gov |

| Methyl-1,3,5,7-tetraoxo-2,6-diphenyl-8-(propylthio)decahydro-4,8-epiminopyrrolo[3,4-f]isoindole-4(1H) carboxylate | DLD-1 (colon cancer) | Demonstrated antiproliferative activity against the colon cancer cell line. researchgate.net |

Pyrrolidine derivatives, particularly those based on the pyrrolidin-2-one (or 2-oxopyrrolidine) structure, have been a focus of neuroprotective research for several decades. nih.gov These compounds have been investigated for their potential to mitigate neuronal damage and improve cognitive function in various pre-clinical models of neurological disorders.

One area of significant research is their effect on cognitive impairment. A study on novel pyrrolidine-2-one derivatives demonstrated neuroprotective effects in mice with scopolamine-induced learning and memory deficits, a model often used to study cognitive dysfunction. nih.gov The administration of these derivatives was found to be effective in treating the behavioral and biochemical changes brought on by scopolamine. nih.gov The neuroprotective mechanism is thought to be linked to the modulation of key biochemical factors, including the inhibition of acetylcholinesterase (AChE) and the reduction of oxidative stress markers like lipid peroxidation. nih.gov

The exploration of pyrrolidine derivatives extends to other neurological activities. For instance, certain derivatives have been synthesized and evaluated as sigma receptor ligands, which are implicated in various central nervous system functions and diseases. nih.govnih.gov The chemical simplicity and high affinity of some of these compounds make them promising candidates for further investigation into their functional roles. nih.gov Research on isoquinoline (B145761) alkaloids, some of which feature structures related to the pyrrolidine framework, has also highlighted a range of neuroprotective mechanisms, including the regulation of ion channels, inhibition of neuroinflammation, and reduction of oxidative stress. mdpi.com

| Derivative Class/Compound | Model/Target | Key Research Findings |

|---|---|---|

| Novel Pyrrolidine-2-one Derivatives | Scopolamine-induced cognitive impairment in mice | Effectively treated behavioral and biochemical changes; effects were comparable to donepezil. nih.gov |

| N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine | Sigma receptors in guinea pig brain membranes | Identified as a novel class of superpotent sigma ligands with subnanomolar affinity. nih.gov |

| Conformationally Restricted Pyrrolidine Derivatives | Sigma receptors | Synthesis and evaluation of derivatives with high affinity for sigma receptors, indicating potential for CNS applications. nih.gov |

| Tetrandrine (Isoquinoline alkaloid) | Neuronal and glial cells | Exerts neuroprotective effects by regulating Ca2+ and K+ channels, maintaining intracellular calcium homeostasis, and reducing Ca2+ overload damage. mdpi.com |

The pyrrolidine core is a well-established scaffold in the development of anticonvulsant agents, with several derivatives showing significant efficacy in various experimental models of epilepsy. nih.govnih.gov Levetiracetam, a notable pyrrolidine anticonvulsant, is used clinically in the treatment of epilepsy, and its mechanism is thought to involve the slowing of nerve transmission. drugs.com

Pre-clinical research has focused on synthesizing and evaluating novel pyrrolidine derivatives for their anticonvulsant potential. A study on new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones found that the majority of the synthesized molecules were effective in at least one seizure model. nih.gov Several compounds from this series showed high activity in the 6-Hz psychomotor seizure test, as well as in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens in mice. nih.gov

Another investigation into novel pyrrolidin-2-one derivatives identified three compounds with significant anticonvulsant activity. nih.gov One compound, EP-40, markedly reduced the incidence of seizures in the MES test, while compounds EP-42 and EP-46 were active in the pentetrazole-induced seizure model. nih.gov The anticonvulsant action of these derivatives is potentially linked to their affinity for serotonin (B10506) 5-HT1A or α1-adrenergic receptors, or through GABA-ergic activity, as they are GABA analogs. nih.gov Furthermore, research on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides has identified compounds with broad-spectrum anticonvulsant properties in MES, scPTZ, and 6-Hz seizure models, with some also being effective in a model of drug-resistant epilepsy. mdpi.com

| Derivative Class/Compound | Experimental Model(s) | Key Research Findings |

|---|---|---|

| 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones | Maximal Electroshock (MES), subcutaneous Pentylenetetrazole (scPTZ), 6-Hz psychomotor seizure test | Multiple compounds showed high activity in the 6-Hz test and were also active in MES and scPTZ screens. nih.gov |

| Novel Pyrrolidin-2-one Derivatives (EP-40, EP-42, EP-46) | MES, Pentetrazole (PTZ)-induced seizure models | Demonstrated significant anticonvulsant activity, potentially mediated by serotonergic, adrenergic, or GABA-ergic systems. nih.gov |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | MES, scPTZ, 6-Hz (32 mA and 44 mA) seizure models | Showed broad-spectrum anticonvulsant properties, including in a model for drug-resistant epilepsy. mdpi.com |

| Levetiracetam | Various epilepsy models | A clinically used pyrrolidine anticonvulsant that appears to slow down nerve transmission. drugs.com |

The pyrrolidine scaffold is not only relevant in pharmaceuticals but also serves as a foundational structure for compounds with agricultural applications, including herbicidal and pesticidal activities. nih.gov Research has focused on designing pyrrolidine derivatives that can act as effective plant growth inhibitors or pest control agents.

A series of 1-alkyl-3-(α-hydroxy-(un)substituted benzylidene)pyrrolidine-2,4-diones were synthesized and evaluated for their herbicidal properties. nih.gov Preliminary bioassays indicated that some of these compounds possess high herbicidal activity against both annual dicotyledonous and monocotyledonous plants. nih.gov The mechanism for some related compounds is believed to involve the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a target for a class of herbicides. nih.gov

In another study, pyrrolidine-2,4-dione (B1332186) derivatives incorporating a substituted phenoxyethyl moiety were designed based on natural tetramic acids. unipa.it The herbicidal activity of these compounds was evaluated against barnyard grass (Echinochloa crus-galli) and rape (Brassica campestris). unipa.it Several of the target compounds showed moderate to good inhibitory activities on plant growth, with compounds 10q and 10n showing the highest herbicidal activities against the roots of barnyard grass and rape seedlings, respectively. unipa.it

Beyond herbicidal action, pyrrolidine analogs have also been investigated for their insecticidal activity. For instance, arylpyrroles have been studied for their ability to control various insect pests. nih.gov Additionally, certain pyrroline (B1223166) and pyrrolidone derivatives have demonstrated significant insecticidal effects against species like Heliothis virescens and Spodoptera litura. nih.gov

| Derivative Class/Compound | Target Organism(s) | Key Research Findings |

|---|---|---|

| 1-alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones | Annual dicotyledonous and monocotyledonous plants | Several compounds exhibited high herbicidal activity, possessing both growth inhibiting and bleaching properties. nih.gov |

| Pyrrolidine-2,4-dione derivatives with phenoxyethyl moiety (e.g., 10q, 10n) | Barnyard grass (Echinochloa crus-galli), Rape (Brassica campestris) | Demonstrated good inhibitory activity on plant growth, with specific compounds showing high efficacy against the roots of test plants. unipa.it |

| Arylpyrroles (e.g., Chlorfenapyr) | Various insect pests | Extensively studied for insecticidal activity. nih.gov |

| Pyrroline and Pyrrolidone Derivatives | Heliothis virescens, Plutella xylostella, Spodoptera litura | Showed 100% insecticidal activity at tested concentrations against various insect pests. nih.gov |

Mechanistic Studies at the Cellular and Molecular Level in Research

The interactions observed at the receptor and enzyme level translate into distinct effects at the cellular and molecular level. The inhibition of bacterial DNA gyrase by pyrrolamides, for example, disrupts DNA replication and repair, ultimately triggering bacterial cell death nih.gov. The inhibition of InhA blocks the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall, thereby halting the growth of M. tuberculosis nih.gov.

In the context of neurodegenerative diseases, the inhibition of cholinesterases by pyrrolidine derivatives leads to increased levels of acetylcholine (B1216132) in the synaptic cleft, which is a primary therapeutic strategy for Alzheimer's disease researchgate.net. For metabolic diseases, DPP-IV inhibitors prevent the degradation of incretin (B1656795) hormones like GLP-1, which in turn stimulates insulin (B600854) secretion and regulates glucose homeostasis. Similarly, α-amylase inhibition slows the breakdown of complex carbohydrates in the gut, leading to a more gradual rise in post-meal blood glucose levels. These examples underscore how the molecular interactions of pyrrolidine-based compounds can be harnessed to produce specific and therapeutically relevant cellular outcomes.

Investigation of Biochemical Pathway Modulation and Signal Transduction

No specific studies detailing the modulation of biochemical pathways or signal transduction mechanisms by 1-(2-Phenoxyethyl)pyrrolidine were found in the available literature. Research on other pyrrolidine-containing molecules shows engagement with various cellular signaling pathways, but these findings cannot be directly attributed to this compound.

Development and Application of Cellular Assays for Activity Profiling

There is no information in the scientific literature regarding the development or use of specific cellular assays to profile the biological activity of this compound.

Utilization of In Vitro and In Vivo Biological Evaluation Models (Non-Human)

No published studies were identified that utilized specific non-human in vitro or in vivo models to evaluate the biological activities of this compound. While general methodologies for testing pyrrolidine derivatives exist, their application to this specific compound has not been reported.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Pyrrolidine (B122466) Ring Substitutions on Biological Activity and Selectivity

In the context of N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies have revealed that small, lipophilic substituents at the 3-position of the pyrrolidine ring are preferable for optimal potency. rsc.org For instance, the introduction of a phenyl group at this position can enhance inhibitory activity. rsc.org The conformation of the pyrrolidine ring, which is influenced by its substituents, also plays a critical role in its pharmacological efficacy. nih.gov Inductive and stereoelectronic factors of the substituents can affect the puckering of the pyrrolidine ring, thereby modulating its interaction with biological targets. nih.gov

Furthermore, the basicity of the pyrrolidine nitrogen is a key determinant of its activity. Substituents at the C-2 position of the pyrrolidine ring can shift its basicity, with charged substituents having a strong effect. nih.gov The nucleophilicity of the pyrrolidine nitrogen also makes it a prime position for substitutions, with a vast majority of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov

For a series of pyrrolidine derivatives developed as neuraminidase inhibitors, substitutions on the pyrrolidine ring were also found to be critical for activity. nih.gov These findings underscore the importance of the pyrrolidine ring as a key modifiable component for fine-tuning the biological properties of 1-(2-phenoxyethyl)pyrrolidine-based compounds.

Table 1: Impact of Pyrrolidine Ring Substitutions on Biological Activity

| Scaffold | Substitution Position | Substituent Type | Impact on Biological Activity | Target | Reference |

|---|---|---|---|---|---|

| Pyrrolidine Amide | 3-position | Small, lipophilic (e.g., phenyl) | Optimal potency | NAAA | rsc.org |

| Pyrrolidine | C-2 position | Charged substituents | Strong effect on basicity | General | nih.gov |

| Pyrrolidine | N-1 position | Various | Common site for modification in approved drugs | General | nih.gov |

| Pyrrolidine | General | - | Conformation influences pharmacological efficacy | General | nih.gov |

Role of Phenoxyethyl Linker Modifications in Modulating Biological Response

The phenoxyethyl linker in this compound derivatives is not merely a spacer but plays an active role in modulating the biological response. Modifications to this linker, including its length, flexibility, and the nature of the atoms within it, have been shown to have a profound impact on the potency and selectivity of these compounds.

In the development of inhibitors for leukotriene A4 (LTA4) hydrolase, the ethyl linker between the pyrrolidine and the phenoxy group was found to be important for activity. nih.govlookchem.com Shortening or lengthening this two-carbon chain often leads to a decrease in inhibitory potency, suggesting an optimal distance and orientation between the pyrrolidine and phenoxy moieties for effective binding to the enzyme's active site.

Similarly, for a series of pyrrolidine amide derivatives targeting N-acylethanolamine acid amidase (NAAA), the flexibility of the linker was a key determinant of both potency and selectivity. rsc.org Conformationally flexible linkers were found to increase the inhibitory potency against NAAA but concurrently reduced selectivity over the related enzyme, fatty acid amide hydrolase (FAAH). rsc.org Conversely, conformationally restricted linkers, while not enhancing NAAA inhibitory potency, improved selectivity against FAAH. rsc.org This highlights a trade-off between potency and selectivity that can be modulated through linker design.

The atoms within the linker also play a crucial role. For example, in a series of O,O-dimethyl 1-(substituted phenoxyacetoxy)-1-(pyridin-2-yl or thien-2-yl)methylphosphonates, the acetoxy linker was a key structural feature for their observed herbicidal and fungicidal activities. researchgate.net

Table 2: Influence of Linker Modifications on Biological Response

| Compound Series | Linker Modification | Effect on Potency | Effect on Selectivity | Target | Reference |

|---|---|---|---|---|---|

| This compound analogs | Variation in ethyl chain length | Optimal length crucial for potency | - | LTA4 Hydrolase | nih.govlookchem.com |

| Pyrrolidine Amide Derivatives | Conformationally flexible linker | Increased | Decreased (vs. FAAH) | NAAA | rsc.org |

| Pyrrolidine Amide Derivatives | Conformationally restricted linker | Not enhanced | Improved (vs. FAAH) | NAAA | rsc.org |

Influence of Diverse Aromatic and Heteroaromatic Substituents on Pharmacological Profiles

In the case of leukotriene A4 (LTA4) hydrolase inhibitors, the parent compound, 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine (SC-22716), features a biphenyl (B1667301) system. nih.govdntb.gov.ua Structure-activity relationship studies around this scaffold revealed that the nature and position of substituents on the terminal phenyl ring have a marked effect on inhibitory potency. nih.gov For instance, the introduction of various substituents can either enhance or diminish the compound's ability to inhibit the enzyme.

For a series of pyrrolidine sulfonamides, the type of substituent on the aromatic ring was crucial for their in vitro potency. nih.gov Fluorophenyl substituents at the 3-position of the pyrrolidine sulfonamides demonstrated better potency, followed by the unsubstituted phenyl ring. nih.gov Furthermore, meta-substituted derivatives on a different aromatic ring within the molecule showed improved biological activity. nih.gov When heteroaromatic substituents were introduced, the number and position of nitrogen atoms within the heteroaromatic ring influenced the compound's activity. nih.gov

In the context of N-acylethanolamine acid amidase (NAAA) inhibitors, a series of aromatic replacements for the terminal phenyl group of pyrrolidine amides were investigated. rsc.org A rigid 4-phenylcinnamoyl group was found to be a potent inhibitor. rsc.org This suggests that both the electronic nature and the conformational rigidity of the aromatic system are important for activity.

Table 3: Effect of Aromatic and Heteroaromatic Substituents on Pharmacological Activity

| Compound Series | Aromatic/Heteroaromatic Moiety | Substitution/Modification | Impact on Biological Activity | Target | Reference |

|---|---|---|---|---|---|

| This compound analogs | Biphenyl | Substituents on the terminal phenyl ring | Modulates inhibitory potency | LTA4 Hydrolase | nih.govdntb.gov.ua |

| Pyrrolidine Sulfonamides | Phenyl | Fluorophenyl at position 3 | Better in vitro potency | - | nih.gov |

| Pyrrolidine Sulfonamides | Phenyl | Meta-substitution | Improved biological activity | - | nih.gov |

| Pyrrolidine Sulfonamides | Heteroaromatic | Number and position of nitrogen atoms | Influences activity | - | nih.gov |

| Pyrrolidine Amides | Phenyl | Replacement with 4-phenylcinnamoyl group | Potent inhibition | NAAA | rsc.org |

Stereochemical Implications on Biological Activity and Receptor Binding

Stereochemistry plays a pivotal role in the biological activity and receptor binding of this compound derivatives. The three-dimensional arrangement of atoms in these molecules can significantly influence their interaction with chiral biological macromolecules such as enzymes and receptors, often leading to differences in potency and selectivity between stereoisomers.

For pyrrolidine derivatives, the stereochemistry at substituted carbon atoms on the pyrrolidine ring can be a critical determinant of biological activity. In the development of N-acylethanolamine acid amidase (NAAA) inhibitors, the stereochemistry of substituents on the pyrrolidine ring was found to be important for their inhibitory potency. rsc.org

In a broader context, the spatial disposition of the pyrrolidine scaffold itself has a profound impact on its pharmacological efficacy. nih.gov The conformation of the pyrrolidine ring can be controlled and locked by the appropriate choice and stereochemistry of its substituents, which in turn affects how the molecule presents its pharmacophoric features to its biological target. nih.gov

For a series of retinoic acid-related orphan receptor γ (RORγt) ligands, the cis-configuration of two phenyl rings attached to the pyrrolidine scaffold was found to be crucial for activity. nih.gov This specific stereochemical arrangement accommodates the two phenyl rings in a nearly face-to-face stacked conformation, which is favorable for binding. nih.gov Transposition of a methyl group from the C3 to the C4 position of the pyrrolidine ring in these compounds led to a loss of RORγt potency, highlighting the strict stereochemical requirements for activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is valuable for predicting the activity of novel compounds and for providing insights into the structural features that are important for a desired biological effect.

Several QSAR studies have been conducted on pyrrolidine analogs to predict their activity as enzyme inhibitors. For instance, a robust QSAR model was developed for a series of 47 pyrrolidine analogs acting as dipeptidyl peptidase IV (DPP-IV) inhibitors. nih.gov This model, generated using multiple linear regression (MLR) and partial least squares (PLS) methods, demonstrated good statistical significance. nih.gov The analysis highlighted the importance of the shape flexibility index, the Ipso atom E-state index, and electrostatic parameters like dipole moment in determining the inhibitory activity of these compounds. nih.gov

In another study, QSAR and molecular modeling were performed on a series of pyrrolidine analogs as BACE-1 inhibitors. researchgate.net While classical QSAR models showed moderate correlation, a hologram QSAR (HQSAR) model exhibited good predictive power for a test set of compounds. researchgate.net

Pharmacophore Mapping and Rational Design of Novel Pyrrolidine Scaffolds

Pharmacophore mapping is a crucial step in rational drug design, involving the identification of the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. This information can then be used to design novel molecules with improved potency and selectivity.

The this compound scaffold has been the subject of such rational design approaches. By understanding the key interactions between the ligand and its target, medicinal chemists can design new pyrrolidine-based compounds with optimized pharmacological properties. For example, in the development of inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib, a pyrrolidine pentamine scaffold was identified. nih.gov Pharmacophore modeling and subsequent SAR studies helped to understand the tolerance for modifications at different positions of the scaffold, guiding the design of more potent analogs. nih.gov

The rational design of novel thiazolopyrimidinone series of selective PI3K-beta inhibitors also benefited from an understanding of the key structural requirements for activity. nih.gov Similarly, the design and synthesis of pyrrolidine derivatives as neuraminidase inhibitors were based on a rational approach to target the enzyme's active site. nih.gov

The overarching principle is that the pyrrolidine ring serves as a versatile scaffold that can be decorated with various substituents to present the necessary pharmacophoric features for interaction with a specific biological target. nih.gov The combination of SAR data and computational methods like pharmacophore mapping allows for the targeted design of new chemical entities with desired biological activities.

Computational Chemistry and Molecular Modeling Applications in Academic Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. For pyrrolidine (B122466) derivatives, docking studies are crucial for understanding how they interact with the binding sites of biological targets such as enzymes and receptors.

Researchers utilize docking to predict the binding affinity, often expressed as a docking score (e.g., in kcal/mol), and to visualize the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. For instance, studies on various pyrrolidine-based compounds have used docking to explore their potential as inhibitors for targets like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.gov In a typical study, a library of pyrrolidine derivatives would be docked into the active site of a target protein. The results can reveal key pharmacophoric features and guide the design of more potent and selective molecules. While specific docking studies focused solely on 1-(2-Phenoxyethyl)pyrrolidine are not extensively published, the principles are broadly applied to the pyrrolidine class to which it belongs.

Table 1: Illustrative Molecular Docking Scores for Pyrrolidine Derivatives

| Compound Class | Target Protein | Representative Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Pyrrolidine-based Mcl-1 Inhibitors | Myeloid cell leukemia-1 (Mcl-1) | -8.5 to -10.2 | Hydrogen bonds with key amino acid residues, hydrophobic interactions within the binding pocket. bohrium.com |

| Spiro[pyrrolidine-oxindole] Derivatives | MDM2 | -8.8 to -9.4 | π-π stacking interactions and hydrogen bonds, crucial for disrupting the MDM2-p53 interaction. scispace.com |

| Pyrrolidine-based COX Inhibitors | COX-2 | -7.5 to -9.0 | Formation of hydrogen bonds with serine and arginine residues in the active site. nih.gov |

Conformational Analysis and Energy Minimization Studies of Pyrrolidine Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.gov Conformational analysis aims to identify the most stable, low-energy conformations of a molecule, as these are the most likely to be biologically relevant.

Computational methods, such as molecular mechanics, are employed to perform energy minimization. researchgate.net This process systematically alters the geometry of the molecule to find the arrangement of atoms with the lowest potential energy. For pyrrolidine derivatives, understanding the preferred puckering of the ring and the orientation of its substituents is critical. nih.gov These factors dictate how the molecule fits into a receptor's binding site and can significantly influence its pharmacological efficacy. nih.gov For this compound, conformational analysis would explore the rotational freedom around the bonds connecting the pyrrolidine ring, the ethyl linker, and the phenoxy group to determine its most stable spatial arrangement.

In Silico Prediction of Molecular Properties Relevant to Biological Activity

In silico tools are widely used to predict the physicochemical and pharmacokinetic properties of compounds long before they are synthesized. These predictions help filter out molecules that are unlikely to become successful drugs due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

For pyrrolidine-based compounds like this compound, computational models can quickly estimate a range of crucial properties. Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate variations in the chemical structure of compounds with changes in their biological activity or properties. bohrium.com These predictions are vital for prioritizing candidates for synthesis and testing.

Table 2: Predicted Molecular Properties for this compound

| Property | Predicted Value | Significance in Drug Discovery |

|---|---|---|